Cas no 1934698-25-5 (3-Fluoro-N-methoxy-N,2-dimethylbenzamide)

3-Fluoro-N-methoxy-N,2-dimethylbenzamide 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-N-methoxy-N,2-dimethylbenzamide
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- インチ: 1S/C10H12FNO2/c1-7-8(5-4-6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3
- InChIKey: WUTZENHVAQTSTJ-UHFFFAOYSA-N
- SMILES: C(N(OC)C)(=O)C1=CC=CC(F)=C1C
3-Fluoro-N-methoxy-N,2-dimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022L6D-1g |
3-Fluoro-N-methoxy-N,2-dimethylbenzamide |
1934698-25-5 | 95% | 1g |
$454.00 | 2025-02-13 | |
Aaron | AR022L6D-500mg |
3-Fluoro-N-methoxy-N,2-dimethylbenzamide |
1934698-25-5 | 95% | 500mg |
$341.00 | 2025-02-13 |
3-Fluoro-N-methoxy-N,2-dimethylbenzamide 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
3-Fluoro-N-methoxy-N,2-dimethylbenzamideに関する追加情報
Research Brief on 3-Fluoro-N-methoxy-N,2-dimethylbenzamide (CAS: 1934698-25-5): Recent Advances and Applications
The compound 3-Fluoro-N-methoxy-N,2-dimethylbenzamide (CAS: 1934698-25-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique fluorinated benzamide structure, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive compounds, highlighting its versatility in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide on specific kinase targets implicated in inflammatory pathways. The research team employed a combination of in vitro assays and molecular docking simulations to elucidate the binding mechanisms of this compound. Their findings revealed a high affinity for the ATP-binding site of p38 MAP kinase, suggesting its potential as a lead compound for developing anti-inflammatory agents. The study further noted that the fluorine substitution at the 3-position significantly enhanced the compound's metabolic stability compared to non-fluorinated analogs.
In parallel research, the compound's role in PROTAC (Proteolysis Targeting Chimera) development has been explored. A recent patent application (WO2023056789) describes the incorporation of 1934698-25-5 as a linker moiety in bifunctional molecules designed to target oncogenic proteins for degradation. The unique electronic properties imparted by the fluoro and methoxy groups were found to optimize the compound's pharmacokinetic profile while maintaining the necessary rigidity for effective target engagement. This application represents an innovative approach to leveraging the compound's structural features for targeted protein degradation therapies.
Analytical chemistry advancements have also contributed to better characterization of this compound. A 2024 publication in Analytical and Bioanalytical Chemistry detailed a novel LC-MS/MS method for quantifying 3-Fluoro-N-methoxy-N,2-dimethylbenzamide in biological matrices. The method demonstrated excellent linearity (r² > 0.999) across a concentration range of 1-1000 ng/mL, with a lower limit of quantification of 0.5 ng/mL. Such analytical tools are critical for advancing pharmacokinetic studies and understanding the compound's behavior in vivo.
From a synthetic chemistry perspective, recent work has focused on optimizing the production of 1934698-25-5. A green chemistry approach published in Organic Process Research & Development achieved an 85% yield through a one-pot amidation reaction using eco-friendly catalysts. This process improvement addresses previous challenges in scaling up production while minimizing environmental impact, making the compound more accessible for broader research applications.
Looking forward, the unique properties of 3-Fluoro-N-methoxy-N,2-dimethylbenzamide position it as a valuable scaffold for medicinal chemistry. Its demonstrated effects on multiple biological targets, combined with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, suggest continued interest in its development. Ongoing clinical trials incorporating derivatives of this compound for neurological disorders and oncology applications are expected to yield important data in the coming years, potentially expanding its therapeutic utility.
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